![molecular formula C16H10BrNO3 B7787728 (3Z)-3-[(4-bromoanilino)methylidene]chromene-2,4-dione](/img/structure/B7787728.png)
(3Z)-3-[(4-bromoanilino)methylidene]chromene-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(3Z)-3-[(4-bromoanilino)methylidene]chromene-2,4-dione” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves specific synthetic routes and reaction conditions. Typically, the synthesis starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes to ensure cost-effectiveness and efficiency. The industrial production methods often involve continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and high standards.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
The compound “(3Z)-3-[(4-bromoanilino)methylidene]chromene-2,4-dione” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is utilized in industrial processes, including the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions and physiological responses. The detailed molecular mechanisms and pathways are subjects of ongoing research to fully understand its effects.
Properties
IUPAC Name |
(3Z)-3-[(4-bromoanilino)methylidene]chromene-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-10-5-7-11(8-6-10)18-9-13-15(19)12-3-1-2-4-14(12)21-16(13)20/h1-9,18H/b13-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDZYGIZIABTGX-LCYFTJDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=C(C=C3)Br)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/NC3=CC=C(C=C3)Br)/C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
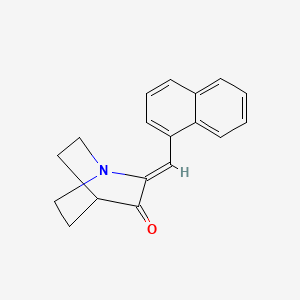
![3-acetyl-10H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B7787652.png)
![N,N-dimethyl-4-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B7787653.png)
![4-hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]-2H-pyran-2-one](/img/structure/B7787655.png)
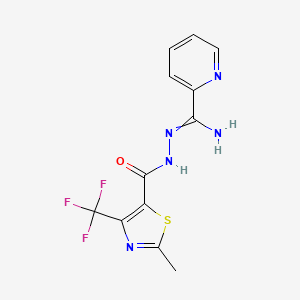
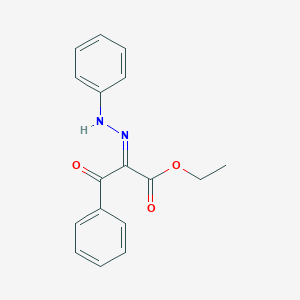
![2-[(3-methoxyanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7787673.png)
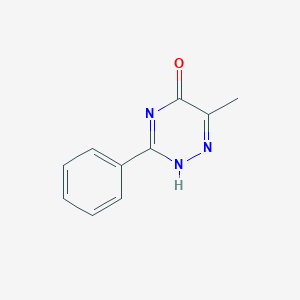
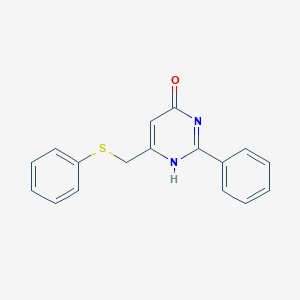
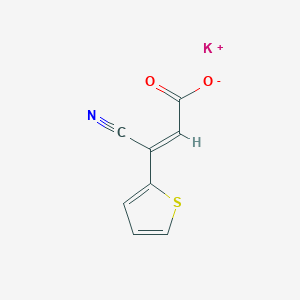
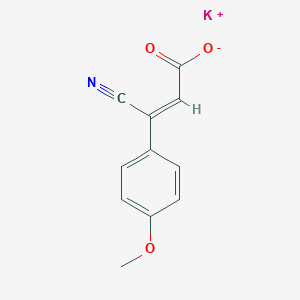
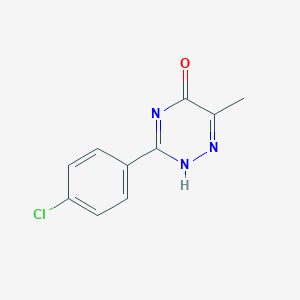
![(2E)-4,4,4-trifluoro-3-oxo-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butanoic acid](/img/structure/B7787709.png)
![N'-[(1E)-(4-bromothiophen-3-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B7787718.png)
